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2-Chloro-N-(2-methylquinolin-8-

yl)acetamide

CAS No.: 61388-90-7

Cat. No.: B11878547

Get Quote

CAS: 61388-90-7 | A Privileged Electrophilic
Scaffold[1]
Executive Summary & Chemical Identity
2-Chloro-N-(2-methylquinolin-8-yl)acetamide (CAS 61388-90-7) serves as a critical

electrophilic building block in medicinal chemistry and ligand design.[1] Structurally, it combines

a 2-methyl-8-aminoquinoline motif—a "privileged structure" known for bidentate metal chelation

and biological activity—with a reactive

-chloroacetamide tail.[1]

This compound acts as a gateway reagent. The chloroacetamide moiety functions as a robust

electrophile for

derivatization, allowing researchers to graft the fluorescent and chelating properties of the
quinoline core onto proteins, polymers, or small-molecule drug candidates.[1]
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Physicochemical Profile[1][2][3][4][5][6][7]
Property Data Note

CAS Number 61388-90-7 Verified Specificity

Molecular Formula

Molecular Weight 234.68 g/mol

Appearance Off-white to pale yellow solid
Quinoline impurities often

yellow

Solubility
DMSO, DMF, DCM,

Chloroform
Poor water solubility

Reactive Moiety
Alkyl Chloride (

-to-carbonyl)

High susceptibility to

nucleophiles

Chelation Site
N(1)-quinoline & Amide

Nitrogen
Bidentate (N,N) coordination

Synthesis Protocol: Acylation of 8-Amino-2-
methylquinoline
The synthesis relies on the nucleophilic acyl substitution of 8-amino-2-methylquinoline with

chloroacetyl chloride.[1] The presence of the 2-methyl group introduces steric bulk that

prevents over-alkylation but requires precise base control to scavenge HCl without hydrolyzing

the sensitive chloro-linker.[1]

Reagents
Substrate: 2-Methyl-8-aminoquinoline (CAS 18978-78-4)[1]

Acylating Agent: Chloroacetyl chloride (1.1 - 1.2 equiv)[1]

Base: Triethylamine (TEA) or

-Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[1]

Solvent: Anhydrous Dichloromethane (DCM) or THF[1]
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Step-by-Step Methodology
Preparation: Dissolve 2-methyl-8-aminoquinoline (1.0 equiv) in anhydrous DCM (0.1 M

concentration) under an inert atmosphere (

or Ar).

Base Addition: Add TEA (1.2 equiv) and cool the solution to

using an ice bath. Rationale: Cooling controls the exotherm of the acid chloride addition,
preventing side reactions.[1]

Acylation: Add chloroacetyl chloride (1.1 equiv) dropwise over 15–20 minutes.

Observation: The solution will likely darken or precipitate triethylamine hydrochloride salts.

Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via

TLC (Hexane:EtOAc 7:3) for the disappearance of the amine starting material.[1]

Work-up:

Quench with saturated

(aq).[1]

Extract the organic layer and wash with water followed by brine.[8]

Dry over anhydrous

and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography

(Silica gel) if high purity (>98%) is required for biological assays.

Synthesis Workflow Diagram
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Figure 1: Acylation pathway converting the aminoquinoline precursor to the chloroacetamide

scaffold.[1]

Reactivity & Applications
The utility of CAS 61388-90-7 stems from its dual nature: it is a fluorescent chelator attached to

a reactive handle.[1]

A. Derivatization via

Displacement
The primary application is using the chloro group to attach the quinoline motif to other

molecules. The chlorine atom is activated by the adjacent carbonyl group, making it highly

susceptible to displacement by nucleophiles (amines, thiols, azides).[1]

Synthesis of Ligands: Reacting with secondary amines (e.g., dimethylamine, piperazine)

yields glycinamide derivatives.[1] These are potent ligands for Copper(II) and Zinc(II), often

used in neurodegenerative disease research (Alzheimer's/Parkinson's) to modulate metal

homeostasis.[1]

Cysteine Labeling: The chloroacetamide is a classic "warhead" for covalent modification of

cysteine residues in proteins.[1] This compound can serve as a fluorescent tag to map

solvent-exposed cysteines in proteomic studies.[1]

B. Directing Group in C-H Activation
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While simple amides of 8-aminoquinoline are famous directing groups (Daugulis chemistry),

this specific chloro-derivative is often an intermediate to more complex directing groups.[1]

However, the quinoline nitrogen (

) and the amide nitrogen (

) can coordinate Palladium (Pd) or Copper (Cu), facilitating C-H functionalization on the
attached alkyl chain or subsequent derivatives.[1]

Reactivity Logic Map

Nucleophilic Substitution (SN2) Metal Coordination

2-Chloro-N-(2-methylquinolin-8-yl)acetamide

Reactant: Sec. Amines (HNR2) Reactant: Thiols (R-SH) M(II) = Cu, Zn, Pd
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(Catalysis/Sensing)
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Figure 2: Divergent reactivity profile showing synthetic utility in ligand design and

bioconjugation.[1]

Safety & Handling (Critical)
Alkylating Agent: As an

-chloroacetamide, this compound is a potent alkylating agent.[1] It can alkylate DNA and
proteins.

Hazard Class: Irritant / Potential Sensitizer.[1]
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PPE: Nitrile gloves are mandatory.[1] Double-gloving is recommended when handling stock

solutions.[1] Use a fume hood to avoid inhalation of dust.

Neutralization: Spills should be treated with dilute ammonia or nucleophilic scavengers (e.g.,

sodium thiosulfate) to deactivate the alkyl chloride before disposal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11878547/docs#technical-monograph-2-chloro-n-2-
methylquinolin-8-yl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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